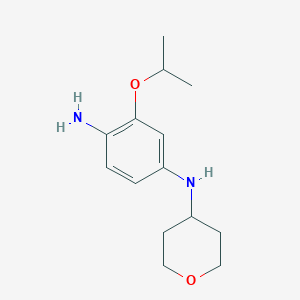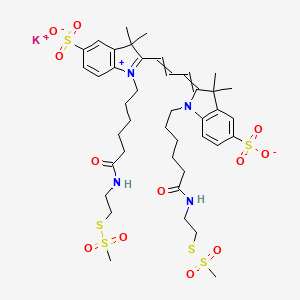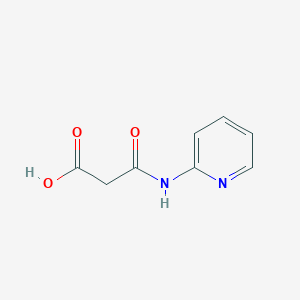
2,2'-Bs(trifluoromethyl)-10H-3,10'-biphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is a compound characterized by the presence of trifluoromethyl groups attached to a biphenothiazine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and overall reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine typically involves the introduction of trifluoromethyl groups into the biphenothiazine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the successful incorporation of the trifluoromethyl groups .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process generally includes nitration, reduction, and subsequent trifluoromethylation steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted biphenothiazines .
Applications De Recherche Scientifique
2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
2,2’-Bis(trifluoromethyl)biphenyl: Shares the trifluoromethyl groups but lacks the thiazine ring, resulting in different chemical properties.
2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl: Contains nitro groups, making it more reactive in reduction reactions.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Features amino groups, which influence its reactivity and applications.
Uniqueness: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is unique due to the presence of both trifluoromethyl groups and the biphenothiazine core. This combination imparts distinct properties such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C26H14F6N2S2 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]-10H-phenothiazine |
InChI |
InChI=1S/C26H14F6N2S2/c27-25(28,29)14-9-10-23-20(11-14)34(18-6-2-4-8-22(18)36-23)19-13-24-17(12-15(19)26(30,31)32)33-16-5-1-3-7-21(16)35-24/h1-13,33H |
Clé InChI |
LLFGPOURPBLQHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3)C(F)(F)F)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)









